molecular formula C5H12N2 B13506322 3-(Aminomethyl)cyclobutan-1-amine

3-(Aminomethyl)cyclobutan-1-amine

Cat. No.: B13506322
M. Wt: 100.16 g/mol
InChI Key: AIRDQBVEPGJBJY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cyclobutan-1-amine (CAS: 780747-61-7; molecular formula: C₅H₁₂N₂) is a cyclobutane-derived amine featuring both a primary amine (-NH₂) and an aminomethyl (-CH₂NH₂) substituent at the 1- and 3-positions of the cyclobutane ring, respectively. Its molecular weight is 100.16 g/mol, and it is utilized in pharmaceutical and materials research due to its compact, strained ring structure and bifunctional amine groups, which enhance reactivity and molecular recognition .

Properties

IUPAC Name

3-(aminomethyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-3-4-1-5(7)2-4/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRDQBVEPGJBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-(Aminomethyl)cyclobutan-1-amine C₅H₁₂N₂ 100.16 780747-61-7 Bifunctional amine; strained cyclobutane ring
trans-3-Methylcyclobutanamine C₅H₁₁N 85.15 20826-77-1 Single methyl substituent; trans-configuration
3,3-Dimethylcyclobutan-1-amine HCl C₆H₁₄ClN 135.64 1284247-23-9 Two methyl groups; hydrochloride salt improves stability
3-(3-Chlorophenyl)cyclobutan-1-amine C₁₀H₁₂ClN 181.66 1156296-61-5 Chlorophenyl substituent; enhanced lipophilicity
1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine C₁₃H₂₀N₂ 204.31 1501189-97-4 Benzyl and methyl groups; tertiary amine functionality

Key Observations :

  • Steric Effects : 3,3-Dimethylcyclobutan-1-amine HCl exhibits increased steric hindrance compared to the parent compound, reducing nucleophilicity but improving crystallinity .
  • Electronic Effects : The chlorophenyl group in 3-(3-chlorophenyl)cyclobutan-1-amine introduces electron-withdrawing properties, altering reaction pathways in cross-coupling reactions .
  • Solubility : Hydrochloride salts (e.g., 3,3-dimethylcyclobutan-1-amine HCl) show higher aqueous solubility, critical for biological applications .

Key Observations :

  • CuH Catalysis : High enantioselectivity (>99.5:0.5 er) and diastereoselectivity (20:1 dr) are achieved in the synthesis of cyclobutane amines via hydroamination, demonstrating the method's utility for strained systems .
  • Salt Formation : Hydrochloride derivatives (e.g., 3,3-dimethylcyclobutan-1-amine HCl) are often synthesized to improve stability and handling .

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